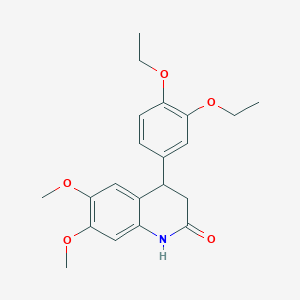

4-(3,4-diethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinolinone derivatives, including compounds similar to "4-(3,4-diethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone," involves cyclization reactions of NO-1886 derivatives, leading to a novel series of quinazolines and 4(3H)-quinazolinones. These derivatives, especially when bearing a 4-[(diethoxyphosphoryl)-methyl]phenyl group, demonstrate hypolipidemic activities by lowering triglyceride and cholesterol levels (Kurogi et al., 1996). Additionally, the synthesis of related 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones from specific precursors has been reported, showcasing methods to introduce variability into the quinolinone core (Hassan et al., 2017).

Molecular Structure Analysis

The molecular structure of quinolinone derivatives is characterized by dihedral angles formed by the quinoline ring system with substituents, indicating the spatial arrangement that may influence their reactivity and biological activity. For example, certain quinolinone compounds exhibit specific dihedral angles, affecting their hydrogen bonding and stabilization in crystalline forms (Shahani et al., 2010).

Chemical Reactions and Properties

Quinolinone derivatives undergo various chemical reactions, including cyclizations and derivatizations, to produce compounds with diverse functionalities. For instance, electrosynthetic methods have been developed for the synthesis of 3-chloro-1,4-disubstituted-2(1H)-quinolinones, demonstrating the versatility of quinolinone chemistry (Batanero & Barba, 2003).

Scientific Research Applications

Macromolecular Adduct Formation and Metabolism

Studies on heterocyclic amines, such as MeIQx and PhIP, which are structurally related to 4-(3,4-diethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, have provided insights into macromolecular adduct formation and metabolism. Accelerator mass spectrometry (AMS) has facilitated the investigation of protein and DNA adduct levels by low doses of these compounds in rodents, comparing the adduct levels to those formed in humans. This research suggests significant differences in metabolite profiles between humans and rodents, highlighting the human tendency towards more N-hydroxylation (bioactivation) and less ring oxidation (detoxification) (Turteltaub et al., 1999).

Human Biomonitoring Method for Ethoxyquin

The development of a human biomonitoring (HBM) method for ethoxyquin (EQ) showcases another application of related compounds. Through a metabolism study involving oral doses of EQ, researchers identified unchanged EQ and the major metabolite 2,2,4-trimethyl-6(2H)-quinolinone (EQI) as urinary excretion products. This study exemplifies the effectiveness of using biomonitoring to assess exposure to specific compounds in the general population, providing a foundation for similar research on 4-(3,4-diethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone (Stoeckelhuber et al., 2020).

Phototoxicity Comparison

The exploration of fluoroquinolone phototoxicity, specifically comparing moxifloxacin (which shares a quinolinone structure) with lomefloxacin in human volunteers, provides valuable insights into the phototoxic potential of similar compounds. Moxifloxacin's methoxy group at position 8 of the quinolone structure, believed to confer reduced phototoxicity, offers a relevant model for assessing the phototoxicity of 4-(3,4-diethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone (Man et al., 1999).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-(3,4-diethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-5-26-17-8-7-13(9-20(17)27-6-2)14-11-21(23)22-16-12-19(25-4)18(24-3)10-15(14)16/h7-10,12,14H,5-6,11H2,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYGJBFXRBEEMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2CC(=O)NC3=CC(=C(C=C23)OC)OC)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-ol](/img/structure/B5591721.png)

![N-(3-chlorophenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B5591727.png)

![4,6-dichloro-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5591742.png)

![({5-[1-(2,4-dimethylbenzoyl)piperidin-4-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5591750.png)

![methyl 4-[2-cyano-2-(phenylsulfonyl)vinyl]benzoate](/img/structure/B5591762.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B5591786.png)

![8-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5591791.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5591796.png)

![7-(3,4-dimethoxyphenyl)-4-[4-(methylthio)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5591800.png)

![2-(2-naphthyloxy)-N'-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5591805.png)

![3,6,6-trimethyl-1-[4-(trifluoromethoxy)phenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B5591810.png)